3-Chloro-1H-indole-6-carboxylic acid
Description
Contextualization within the Broader Field of Indole (B1671886) Chemistry Research
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, stands as one of the most significant heterocyclic scaffolds in chemical and pharmaceutical science. rsc.org This core structure is prevalent in a vast array of natural products, most notably the amino acid tryptophan, and serves as the foundational framework for numerous pharmacologically active compounds. rsc.org The versatility of the indole nucleus, arising from the reactivity of the pyrrole ring, allows for functionalization at various positions, leading to a rich and diverse chemical space. researchgate.net
Within this broad field, research into halogenated indole derivatives and those bearing carboxylic acid groups represents a particularly active area. The introduction of a halogen atom, such as chlorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, the carboxylic acid group is a crucial functional handle and a common feature in many approved drugs, often playing a key role in target binding through hydrogen bonds and electrostatic interactions. nih.govopenaccessjournals.com The strategic placement of these functional groups on the indole scaffold is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired biological effects.
Significance of 3-Chloro-1H-indole-6-carboxylic acid as a Versatile Chemical Scaffold and Building Block
This compound is a specialized chemical intermediate valued for its unique combination of reactive sites, positioning it as a versatile building block for the synthesis of more complex molecules. Its significance stems from the distinct roles of its three key components: the indole core, the C-3 chloro substituent, and the C-6 carboxylic acid.
The indole framework itself is considered a "privileged scaffold," a molecular structure that is capable of binding to multiple, diverse biological targets. The C-6 carboxylic acid group is a particularly valuable functional "handle." In drug design, carboxylic acids are frequently used to engage with biological targets, but they also provide a convenient point for chemical modification. nih.gov This group can be readily converted into a wide range of derivatives, such as esters, amides, and other bioisosteres (e.g., tetrazoles), allowing medicinal chemists to systematically modulate properties like solubility, cell permeability, and pharmacokinetic profiles to optimize a drug candidate. openaccessjournals.comdrughunter.comucc.ie
The chlorine atom at the C-3 position further enhances the scaffold's utility. The C-3 position of the indole ring is naturally nucleophilic and a common site for electrophilic substitution. researchgate.net The presence of a chloro group at this position defines a specific steric and electronic profile, which can be crucial for precise interactions within a target's binding pocket. Moreover, this halogen can serve as a reactive site for advanced synthetic transformations, such as cross-coupling reactions, enabling the introduction of additional molecular complexity. Research on other C-3 substituted indoles has demonstrated their potential as antioxidant and cytoprotective agents. nih.gov
The combination of these features in a single molecule makes this compound a valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClNO₂ synquestlabs.com |
| Molecular Weight | 195.61 g/mol matrixscientific.com |
| CAS Number | Not definitively assigned; related isomers have distinct CAS numbers. |
| Predicted XlogP | 2.6 uni.lu |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
Overview of Current Academic Research Trends and Emerging Opportunities
Current research involving functionalized indoles is heavily focused on addressing significant therapeutic challenges. Derivatives of the indole scaffold are being extensively investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govrsc.orgcaymanchem.com For instance, indole-2-carboxylic acid derivatives have been explored as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.org Likewise, various indole-3-carboxylic acid derivatives have shown cytotoxic activity against cancer cell lines and have been used as precursors for compounds with potential anticancer properties. caymanchem.com
While direct research on this compound is not widely published, its structure presents clear opportunities to contribute to these established trends. Its potential lies in its use as a unique starting material to generate novel molecules for these therapeutic areas. The specific substitution pattern—a halogen at C-3 and a carboxylic acid at C-6—allows for the exploration of a chemical space that is distinct from more commonly studied isomers.
Emerging opportunities for a scaffold like this are tied to advancements in synthetic chemistry and drug design strategies. The development of novel catalytic methods, such as C-H activation and innovative cross-coupling reactions, could unlock new pathways for derivatizing this molecule, expanding its synthetic utility. Furthermore, as researchers seek to develop highly selective drugs with novel mechanisms of action, the demand for unique and strategically functionalized building blocks is increasing. This compound represents a tool for creating structurally novel compounds that could lead to the discovery of next-generation therapeutics. For example, derivatives could be designed as selective antagonists for specific receptors, such as the cysteinyl leukotriene (CysLT) receptors, which are implicated in inflammatory conditions like asthma. nih.gov
| Indole Derivative Class | Research Focus / Application | Key Structural Features | Reference |
|---|---|---|---|
| Indole-2-carboxylic acids | HIV-1 Integrase Inhibition | Carboxylic acid at C-2 for chelation with Mg²⁺ ions in the active site; various substituents at C-3 and C-5. | rsc.org |
| 3-Substituted Indoles | Antioxidant and Cytoprotective Activity | Substituents like dimethylaminomethyl (gramine) at C-3; unsubstituted indole nitrogen is important for activity. | nih.gov |
| Indole-3-carboxylic acids | Anticancer and Antiviral (HIV) | Used as a precursor for substituted thiadiazoles with anticancer activity. | caymanchem.com |
| Substituted Indole-2-carboxamides | Anti-Trypanosoma cruzi (Chagas Disease) | Amide linker at C-2; small, electron-donating groups at C-5 favored potency. | matrixscientific.com |
| 3-Substituted Indole-2-carboxylic acids | Selective CysLT1 Antagonists (Asthma) | Indole-2-carboxylic acid moiety combined with a hydrophobic group at C-3. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZARQIQAMMARKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 1h Indole 6 Carboxylic Acid
Established Synthetic Routes and Precursors to 3-Chloro-1H-indole-6-carboxylic acid
The traditional synthesis of the this compound scaffold relies on foundational reactions that build the indole (B1671886) core, followed by or incorporating the introduction of the necessary chloro and carboxylic acid functionalities.
Transition Metal-Catalyzed Cyclization Approaches (e.g., Palladium-Catalyzed)
Transition metal catalysis, particularly with palladium, offers powerful and versatile methods for constructing indole rings. These methods often provide high yields and functional group tolerance. A recently developed strategy for the synthesis of 3-chloroindoles involves a palladium-catalyzed chlorocyclization of unmasked 2-alkynylanilines. researchgate.net This approach is notable for providing direct access to N-unprotected 3-chloroindoles. researchgate.net
In this transformation, a substituted 2-alkynylaniline is treated with a palladium catalyst. A proposed mechanism suggests that the 2-alkynylaniline is first catalyzed by palladium to form the corresponding indole, which is then subjected to a copper-mediated oxidation chlorination to yield the final 3-chloroindole product. researchgate.net The solvent plays a crucial role, with tetrahydrofuran (B95107) (THF) being particularly effective. researchgate.net
To produce this compound, this method would necessitate starting with 4-amino-3-alkynylbenzoic acid or a protected derivative.
Table 2: Example Conditions for Palladium-Catalyzed Synthesis of a 3-Chloroindole
| Parameter | Condition |
|---|---|
| Substrate | 2-Alkynylaniline researchgate.net |
| Catalyst System | Palladium catalyst researchgate.net |
| Chlorination | Copper-mediated oxidative chlorination researchgate.net |
| Solvent | Tetrahydrofuran (THF) researchgate.net |
| Key Feature | Tolerates a wide range of functional groups, yielding products in moderate to excellent yields. researchgate.net |
Another palladium-catalyzed approach is the cyclization of α-chloroacetanilides to form oxindoles, which are precursors to indoles. This highly regioselective reaction uses a palladium catalyst with a specific phosphine (B1218219) ligand to achieve C-H functionalization and cyclization. organic-chemistry.org
Regioselective Functionalization of Substituted Indole Precursors
Perhaps the most direct conceptual route to this compound is the regioselective functionalization of a pre-existing indole core, specifically 1H-indole-6-carboxylic acid . The indole ring system has several C-H bonds that can be functionalized, but their differing reactivities can be exploited. nih.gov The C3 position is the most nucleophilic and generally the most reactive site on the indole ring, making it a prime target for electrophilic substitution.
Direct chlorination at the C3 position can be achieved using various chlorinating agents. An efficient method for the synthesis of 3-chloroindoles involves the use of phenyliodine bis(trifluoroacetate) (PIFA) in combination with a chloride source like n-Bu₄NCl·H₂O (TBAC). researchgate.net This protocol is noted for its mild conditions and short reaction times. researchgate.net By controlling the stoichiometry of the reagents, various chlorinated products can be obtained. researchgate.net
Therefore, treating 1H-indole-6-carboxylic acid with a suitable electrophilic chlorine source under controlled conditions would be a highly effective strategy for the regioselective synthesis of the target compound. The challenge lies in ensuring compatibility with the carboxylic acid group, which may require protection-deprotection steps or carefully selected reaction conditions.
Advanced and Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are being applied to indole synthesis through techniques like microwave-assisted synthesis and flow chemistry.
Green Chemistry Principles in Synthesis Optimization (e.g., Microwave-Assisted, Solvent-Free)
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com These advantages are attributed to the efficient and uniform heating of the reaction mixture.
In the context of indole synthesis, microwave irradiation has been successfully applied to palladium-catalyzed heterocyclization reactions. mdpi.com For example, the synthesis of substituted 2-methyl-1H-indole-3-carboxylates showed a dramatic reduction in reaction time and, in some cases, an increase in yield when switching from conventional oil bath heating to microwave conditions. mdpi.com This approach also helps in avoiding the formation of byproducts like debrominated indoles, which can occur under prolonged conventional heating. mdpi.com
Applying this technology to the synthesis of this compound could optimize several steps, such as a Fischer indole cyclization or a palladium-catalyzed C-H functionalization/chlorination, making the process more efficient and sustainable.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Substituted Indole
| Entry | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1 | Oil Bath (80 °C) | 12 h | 89% | mdpi.com |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, process control, and efficiency. ijprajournal.comuc.pt The enhanced heat and mass transfer in microreactors allows for the use of highly exothermic or unstable intermediates with greater control. allfordrugs.com
The synthesis of indole derivatives has been effectively adapted to flow chemistry systems. beilstein-journals.org For instance, the Fischer indole synthesis can be performed in a flow reactor with acetic acid as a catalyst, achieving quantitative conversion and a high throughput. uc.pt Multi-step syntheses can also be "telescoped," where the output from one reactor flows directly into the next for a subsequent reaction without intermediate workup and purification. uc.ptbeilstein-journals.org This has been demonstrated in the multi-step flow synthesis of complex indole-containing molecules. beilstein-journals.org
Chemoenzymatic or Biocatalytic Pathways for Indole Core Formation
The integration of enzymatic processes into synthetic organic chemistry offers significant advantages, including high selectivity and milder, more environmentally benign reaction conditions compared to traditional chemical methods. For the synthesis of halogenated indoles, the use of enzymes, particularly halogenases, represents a promising chemoenzymatic strategy.
Flavin-dependent halogenases (FDHs) are a class of enzymes capable of performing selective electrophilic halogenation on electron-rich aromatic substrates, such as the indole nucleus. nih.gov These enzymes utilize a flavin cofactor, oxygen, and a halide salt (e.g., NaCl for chlorination) to generate a reactive halogenating species. This biocatalytic approach avoids the use of highly reactive and often non-selective chemical halogenating agents. researchgate.net
Research has demonstrated the potential of this strategy for functionalizing indole derivatives. In one notable study, a thermostable tryptophan halogenase variant, RebH, was successfully employed for the halogenation of various indole and azaindole derivatives. researchgate.net Significantly, selected variants of this enzyme showed activity towards indole-6-carboxylic acid, establishing the viability of biocatalytically modifying this specific scaffold. researchgate.net While many natural tryptophan halogenases regioselectively halogenate the C5, C6, or C7 positions, protein engineering and directed evolution are powerful tools to alter this selectivity and potentially target other positions on the indole ring.
Although direct enzymatic chlorination at the C3-position of an unsubstituted indole core is not the most common transformation, the existing research provides a strong foundation for developing a biocatalytic route. A hypothetical chemoenzymatic pathway could involve the use of an engineered halogenase that recognizes indole-6-carboxylic acid as a substrate and directs chlorination to the C3-position.
Table 1: Conceptual Biocatalytic Halogenation of Indole-6-carboxylic acid
| Substrate | Enzyme Class | Cofactor/Reagents | Potential Product |
| Indole-6-carboxylic acid | Flavin-Dependent Halogenase (e.g., engineered RebH variant) | FADH₂, O₂, NaCl | This compound |
This table illustrates a potential biocatalytic step for the synthesis of the target compound, leveraging the known capabilities of halogenase enzymes on similar substrates.
Methodological Advancements in Yield Enhancement and Purity Control for Research Scale
The efficient synthesis of complex molecules like this compound for research purposes necessitates methodologies that are not only effective but also optimized for high yield and purity. Recent advancements in synthetic organic chemistry have focused on developing scalable, high-yielding, and clean reaction protocols for indole derivatives.
A key aspect of synthesizing the target molecule is the efficient and regioselective introduction of the chlorine atom at the C3 position. Studies on related structures, such as 2-trifluoromethylindoles, have shown that direct halogenation can be achieved in very high yields (up to 98%) using standard halogenating agents. mdpi.com Such protocols are crucial for ensuring that the halogenation step proceeds cleanly, minimizing the formation of isomeric byproducts and simplifying purification.
Optimization of reaction conditions is a cornerstone of modern synthetic methodology for enhancing yield and purity. This is often achieved through the systematic screening of catalysts, solvents, bases, and reaction temperatures. A relevant example is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids, where researchers methodically evaluated different parameters to achieve near-quantitative yields. organic-chemistry.org The study found that changing the base from Cs₂CO₃ to K₃PO₄ and the solvent from Dioxane to N-Methylpyrrolidone (NMP) dramatically improved the reaction outcome, as detailed in the table below. This systematic approach to optimization is directly applicable to improving any step in the synthesis of this compound.
Table 2: Example of Reaction Optimization for Yield Enhancement in Indole Chemistry
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane | 120 | 25 |
| 2 | K₂CO₃ | Dioxane | 120 | 41 |
| 3 | K₃PO₄ | Dioxane | 120 | 63 |
| 4 | K₃PO₄ | Toluene | 120 | 55 |
| 5 | K₃PO₄ | NMP | 120 | 89 |
| 6 | K₃PO₄ | NMP | 160 | 99 |
| Data adapted from a study on the copper-catalyzed N-arylation of indole-2-carboxylic acids, illustrating the impact of condition screening on yield. organic-chemistry.org |
By applying these principles—utilizing high-yield halogenation reactions, designing scalable synthetic routes, and systematically optimizing each reaction step—the research-scale production of this compound can be achieved with high efficiency and purity.
Reactivity and Derivatization Strategies for 3 Chloro 1h Indole 6 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the 3-Chloro-1H-indole-6-carboxylic acid Nucleus
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comchadsprep.com In indole (B1671886) systems, these reactions are common due to the electron-rich nature of the heterocyclic ring, which is significantly more reactive than benzene (B151609). pearson.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The regiochemical outcome of EAS on the this compound nucleus is governed by the combined electronic effects of the indole nitrogen, the C3-chloro substituent, and the C6-carboxylic acid substituent.
Indole Nucleus: The indole ring system itself strongly directs electrophilic attack to the C3 position. pearson.comstackexchange.com This is because the intermediate cation formed by attack at C3 is more stable, as it does not disrupt the aromaticity of the benzene ring. stackexchange.com However, in the target molecule, the C3 position is already substituted.
C6-Carboxylic Acid Substituent: The carboxylic acid group is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta positions, which are C5 and C7 relative to the C6 position.
N-H group: The lone pair on the indole nitrogen strongly activates the ring, particularly the pyrrole (B145914) portion, and directs to the C2 and C3 positions. It also has an activating influence on the C4 and C7 positions of the benzenoid ring.
The interplay of these directing effects determines the most probable sites for electrophilic attack. With C3 blocked, the C2 position becomes a potential site for substitution, influenced by the directing effect of the indole nitrogen, though this can be sterically hindered and electronically disfavored compared to C3. nih.gov On the benzenoid ring, the positions are influenced by competing effects. The C4 and C7 positions are activated by the indole nitrogen, while C5 and C7 are the meta positions relative to the deactivating carboxylic acid group. Therefore, substitution is most likely to occur at the C2, C4, C5, or C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influencing Factors | Predicted Reactivity |
|---|---|---|
| C2 | Activated by Indole-N; Ortho to C3-Cl | Possible, but often less favored than C3. Can be targeted under specific conditions. |
| C4 | Activated by Indole-N; Para to C3-Cl | A likely site for substitution due to activation from nitrogen and para-directing chloro group. |
| C5 | Meta to C6-COOH | A likely site due to the meta-directing effect of the carboxylic acid. |
| C7 | Activated by Indole-N; Meta to C6-COOH | A potential site due to converging directing effects (activation from N, meta to COOH). |
Nucleophilic Transformations at the Chloro Position of this compound
The chlorine atom at the C3 position, while generally unreactive towards classical nucleophilic aromatic substitution on an electron-rich ring, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (boronic acid or ester) to form a new C-C bond. libretexts.orgcommonorganicchemistry.comorganic-chemistry.org It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. youtube.com
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene. wikipedia.orgepfl.ch The reaction typically yields a substituted alkene and is known for its stereoselectivity. organic-chemistry.orgdiva-portal.org The mechanism involves oxidative addition of palladium, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org
Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne, producing an arylated alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper salts and requires a base. organic-chemistry.org Copper-free versions have also been developed. nih.gov
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgcapes.gov.br The development of bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. organic-chemistry.orgyoutube.com The mechanism follows the typical oxidative addition, amine coordination/deprotonation, and reductive elimination pathway. libretexts.org
Table 2: Representative Cross-Coupling Reactions on this compound
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 3-Aryl-1H-indole-6-carboxylic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 3-(Styryl)-1H-indole-6-carboxylic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | 3-(Phenylethynyl)-1H-indole-6-carboxylic acid |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 3-(Morpholino)-1H-indole-6-carboxylic acid |
Direct nucleophilic substitution of the C3-chloro group is challenging due to the electron-rich nature of the indole ring. Such reactions typically require either strong activation by electron-withdrawing groups or harsh reaction conditions. However, under specific conditions, particularly with highly nucleophilic reagents or through copper-catalyzed processes (an Ullmann-type reaction), direct displacement by heteroatom nucleophiles like alkoxides, thiolates, or amides may be achievable. These transformations are less common than cross-coupling reactions for this substrate class. researchgate.net
Chemical Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the C6 position is readily transformed into a variety of other functional groups, most commonly esters and amides. These reactions are standard transformations in organic synthesis. acs.orgnih.gov
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The Fischer esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Alternatively, milder conditions can be used, such as reaction with an alkyl halide in the presence of a base or using coupling reagents. organic-chemistry.org
Amidation and Peptide Coupling: The formation of an amide bond requires the activation of the carboxylic acid. nih.gov This is typically achieved using a wide array of "coupling reagents" that convert the hydroxyl group of the acid into a better leaving group. uni-kiel.de Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions like racemization. nih.govbachem.com More advanced uronium/aminium salts such as HATU or HBTU provide rapid and efficient coupling, even for sterically hindered substrates. uantwerpen.be
Table 3: Common Reagents for Carboxylic Acid Modification
| Transformation | Reagent(s) | Byproducts | Key Features |
|---|---|---|---|
| Esterification | R-OH, H₂SO₄ (catalytic) | H₂O | Reversible; requires excess alcohol. |
| Amidation | R-NH₂, EDC, HOBt | EDC-urea, H₂O | Mild conditions, widely used in peptide synthesis. |
| Amidation | R-NH₂, HATU, DIPEA | Tetramethylurea, etc. | High efficiency, rapid reaction, suitable for difficult couplings. |
| Amidation | 1. SOCl₂ 2. R-NH₂ | SO₂, HCl | Forms an intermediate acyl chloride; not suitable for sensitive substrates. |
Reduction and Decarboxylation Pathways
The modification of this compound through reduction and decarboxylation offers pathways to simplify the core structure or to prepare it for further functionalization.
Reduction: The reduction of the indole core itself typically leads to the corresponding indoline (B122111) (2,3-dihydroindole). While specific protocols for this compound are not extensively detailed, general methods for indole reduction are well-established and applicable. Heterogeneous catalytic hydrogenation is a common approach, often employing catalysts like palladium on carbon, platinum oxide, or rhodium under hydrogen pressure. acs.org For instance, the reduction of related 6-hydroxyindoles to the indoline moiety has been successfully achieved using sodium cyanoborohydride. acs.org Such reductions convert the pyrrole ring into a saturated pyrrolidine (B122466) ring, which can alter the electronic properties and reactivity of the molecule for subsequent synthetic steps.
Decarboxylation: Decarboxylation involves the removal of the carboxylic acid group, typically yielding the corresponding 3-chloro-1H-indole. This transformation can be achieved under various conditions, often catalyzed by acids or metals, or promoted thermally. organic-chemistry.org For other isomers, such as indole-3-carboxylic acids, decarboxylation can proceed smoothly under the influence of a base like potassium carbonate or via acid catalysis, consistent with an A-SE2 mechanism involving a zwitterionic intermediate. researchgate.netrsc.org
Furthermore, decarboxylative functionalizations represent a modern approach where the carboxylic acid is replaced by another group in a single step. princeton.edunih.gov For example, palladium-catalyzed protocols have been developed for indole-3-carboxylic acids that result in decarboxylative C2-arylation. acs.org While these methods have not been specifically documented for the 6-carboxylic acid isomer, they represent a potential strategy for the direct functionalization of the indole core concurrently with the removal of the carboxyl group.
N-Functionalization of the Indole Nitrogen in this compound
The nitrogen atom of the indole ring is a key site for modification, allowing for the introduction of various alkyl and acyl groups. This functionalization can protect the nitrogen, modulate the electronic properties of the indole ring, and introduce new functionalities for further synthetic elaboration.
Alkylation and Acylation Reactions
N-Alkylation: The N-alkylation of indoles is a fundamental transformation. Classical conditions involve the deprotonation of the indole N-H with a strong base, followed by reaction with an alkylating agent. rsc.org For this compound, the presence of the acidic carboxylic acid proton means that a sufficient amount of base is required to deprotonate both the N-H and the O-H groups. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is commonly used to generate the indole anion, which then acts as a nucleophile. rsc.org The subsequent addition of an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) leads to the formation of the N-alkylated product. These reactions are generally selective for N-alkylation over C-alkylation. rsc.org
Interactive Data Table: General Conditions for N-Alkylation of Indoles
| Reagent | Base | Solvent | Temperature | Product Type | Citation |
|---|---|---|---|---|---|
| Alkyl Halide | Sodium Hydride (NaH) | DMF or THF | 0 °C to 80 °C | N-Alkyl Indole | rsc.org |
N-Acylation: N-acylation proceeds via a similar strategy, where the indole anion reacts with an acylating agent such as an acyl chloride or anhydride. This reaction is also typically performed in the presence of a base to deprotonate the indole nitrogen. The resulting N-acylindoles are valuable intermediates in organic synthesis.
Arylation and Heteroarylation Approaches
Site-selective C-H functionalization of the indole core represents a powerful and atom-economical strategy for building molecular complexity. For this compound, the carboxylic acid group can serve as an effective directing group to control the position of arylation on the benzene portion of the indole ring. d-nb.infonih.govmanchester.ac.uknih.gov
Ruthenium-catalyzed C-H arylation has been shown to be particularly effective for indole carboxylic acids. d-nb.infonih.gov In this methodology, the carboxylate group directs the ruthenium catalyst to the ortho C-H bonds. For 1H-indole-6-carboxylic acid, this results in regioselective bis-arylation at the C5 and C7 positions, without any reaction occurring at the more traditionally reactive C2 or C3 positions of the pyrrole core. d-nb.infonih.gov This approach provides direct access to previously hard-to-reach substitution patterns on the indole scaffold. The reaction demonstrates good functional group tolerance with a variety of aryl and heteroaryl halides. d-nb.info
Interactive Data Table: Ruthenium-Catalyzed C5/C7-Diarylation of 1H-Indole-6-carboxylic Acid
| Aryl Halide | Catalyst | Base | Additive | Solvent | Temperature | Product | Citation |
|---|---|---|---|---|---|---|---|
| 4-Iodo-1,2-dimethoxybenzene | [Ru(p-cymene)I₂]₂ | K₂CO₃ | KOC(CF₃)₃ | t-AmylOH | 140 °C | 5,7-bis(3,4-dimethoxyphenyl)-1H-indole-6-carboxylic acid | d-nb.infonih.gov |
Orthogonal and Selective Functionalization Protocols
Orthogonal functionalization refers to the selective modification of one functional group or position on a molecule in the presence of others, allowing for a step-wise and controlled construction of complex structures. The structure of this compound, with its multiple distinct reactive sites, is well-suited for such strategies.
The key to selective functionalization lies in exploiting the inherent reactivity of each site or by introducing directing groups that steer catalysts to specific C-H bonds. nih.govacs.org
Carboxylic Acid as a Directing Group : As detailed in the previous section, the C6-carboxylic acid is a powerful directing group for the Ru-catalyzed arylation of the C5 and C7 positions. d-nb.infonih.gov This represents a primary selective transformation. After this step, the carboxylic acid could potentially be removed via decarboxylation or converted into another functional group, freeing up the scaffold for subsequent modifications.
N-H Functionalization vs. C-H Functionalization : The N-H bond can be selectively alkylated or acylated under basic conditions, as described in section 3.4.1. rsc.org This modification can be performed orthogonally to metal-catalyzed C-H functionalization reactions. Protecting the nitrogen with certain groups can also influence the regioselectivity of subsequent reactions. nih.govacs.org
Use of Alternative Directing Groups : To functionalize other positions, such as C4 or C2, one could employ a strategy involving the introduction of a different directing group. For example, it has been shown that an aldehyde group at the C3 position of an indole can direct Ru-catalyzed alkenylation to the C4 position. acs.org A hypothetical orthogonal strategy for this compound could involve:
Initial Ru-catalyzed C5/C7 diarylation directed by the C6-carboxyl group.
Subsequent transformation or removal of the C6-carboxyl group.
Introduction of a new directing group at a different position (e.g., C3) to enable functionalization of the remaining C-H bonds.
This ability to leverage different catalysts and directing groups allows for a high degree of control over the derivatization of the indole core, enabling the synthesis of diverse and highly substituted indole derivatives from the common this compound starting material. nih.govacs.org
Computational and Theoretical Investigations of 3 Chloro 1h Indole 6 Carboxylic Acid and Its Research Derivatives
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactivity of 3-Chloro-1H-indole-6-carboxylic acid and its analogs. These studies typically employ density functional theory (DFT) methods, such as B3LYP, with various basis sets to calculate molecular properties. researchgate.net
Molecular Orbitals and Charge Distribution Analysis
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of a molecule. For indole (B1671886) derivatives, the HOMO is generally distributed over the indole ring, indicating its electron-rich nature and propensity to act as an electron donor in chemical reactions. The LUMO, conversely, is often localized on specific regions, highlighting potential sites for nucleophilic attack.
Electrostatic Potential and Reactivity Descriptors
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the carboxylic acid group's oxygen atoms and the chlorine atom, and positive potential near the N-H proton and the C-H bonds of the aromatic rings.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).
These descriptors are invaluable for comparing the reactivity of different indole derivatives and for predicting their behavior in various chemical reactions.
Conformational Analysis and Tautomeric Equilibria Modeling
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. A key aspect is the orientation of the carboxylic acid group relative to the indole ring. The dihedral angle between the plane of the carboxylic acid group and the indole ring system is a critical parameter. For instance, in the related compound 6-bromo-1H-indole-3-carboxylic acid, this dihedral angle was found to be 6.4°. nih.gov Computational methods can systematically explore the potential energy surface to locate low-energy conformers and determine their relative stabilities.
Tautomerism, the interconversion of structural isomers, is another important consideration for indole derivatives. The indole nitrogen can exist in its protonated (NH) or deprotonated (N⁻) form, and the carboxylic acid group can exist as the acid (-COOH) or its conjugate base (-COO⁻). Computational modeling can predict the relative energies of these tautomers and their equilibrium populations under different conditions, such as in various solvents or at different pH values. This is crucial for understanding the molecule's behavior in biological systems where pH can vary significantly.
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry offers a powerful means to investigate the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction mechanism. Transition state theory is a cornerstone of these investigations, allowing for the determination of activation energies, which are critical for predicting reaction rates.
For example, the synthesis of indole derivatives often involves complex multi-step reactions. Quantum chemical calculations can help to:
Identify the most likely reaction pathway among several possibilities.
Characterize the geometry and electronic structure of fleeting transition states.
Understand the role of catalysts in lowering the activation energy.
Predict the regioselectivity and stereoselectivity of reactions.
Recent studies on the formation of complex heterocyclic systems have utilized quantum chemical calculations to propose detailed reaction mechanisms, including the identification of key intermediates and transition states. mdpi.com
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are widely used to predict and interpret the spectroscopic data of molecules, providing a valuable tool for structure elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated shifts, when compared with experimental data, can help to confirm the molecular structure and assign specific signals to individual atoms.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. By analyzing the nature of the vibrational modes, specific bands can be assigned to the stretching and bending of particular functional groups, such as the N-H and C=O stretches in this compound.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). This information is useful for understanding the electronic structure and for identifying the chromophores within the molecule. For indole derivatives, UV-Vis spectroscopy has been used to study protonation equilibria in acidic media. srce.hr
Molecular Modeling of Interactions with Biological Macromolecules
A primary reason for the interest in this compound and its derivatives is their potential as pharmacologically active agents. Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are employed to study how these molecules interact with biological targets such as proteins and enzymes at a theoretical level. medchemexpress.com
Molecular Docking: This computational technique predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), typically a protein. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their steric and energetic complementarity. This allows researchers to:
Identify potential binding sites on a protein.
Predict the binding affinity of a ligand.
Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. medchemexpress.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of how the ligand and protein move and interact. MD simulations can reveal:
The stability of the predicted binding pose.
The conformational changes that may occur in the protein upon ligand binding.
The role of solvent molecules in the binding process.
These computational approaches are invaluable in the early stages of drug discovery for identifying promising lead compounds and for designing new molecules with improved binding affinity and selectivity.
Advanced Analytical Methodologies for Characterization of 3 Chloro 1h Indole 6 Carboxylic Acid in Research
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise mass determination of 3-Chloro-1H-indole-6-carboxylic acid, allowing for the confirmation of its elemental composition. In techniques like electrospray ionization (ESI), the compound typically forms a protonated molecule [M+H]⁺. The high resolving power of HRMS distinguishes the target compound from other species with similar nominal masses.
The fragmentation of indole (B1671886) derivatives in mass spectrometry is a complex process that provides significant structural information. scirp.orgnih.gov For aromatic carboxylic acids, common fragmentation pathways involve the loss of hydroxyl radicals (M-17) or the entire carboxyl group (M-45). libretexts.orgwhitman.edu The presence of the chlorine atom introduces a characteristic isotopic pattern (³⁵Cl/³⁷Cl), which further aids in structural confirmation. The fragmentation of the indole ring itself can lead to characteristic ions, such as the loss of HCN (m/z 27), which is a hallmark of the indole nucleus. scirp.org The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for a detailed reconstruction of the molecule's structure. nih.govresearchgate.net In the context of complex mixtures, such as atmospheric trace gases, automated fragment formula annotation tools can be employed to reconstruct chemical formulae even in the absence of a molecular ion. nih.gov
A general fragmentation pattern for indole carboxylic acids starts with the initial loss of water, followed by the expulsion of a carbon monoxide molecule. Further fragmentation can occur on the indole ring.
Table 1: Predicted HRMS Fragmentation for this compound
| Fragment Description | Proposed Structure | Exact Mass (m/z) |
| [M+H]⁺ | C₉H₇ClSNO₂ | 196.0114 |
| [M+H-H₂O]⁺ | C₉H₅ClNO | 178.0008 |
| [M+H-H₂O-CO]⁺ | C₈H₅ClN | 150.0059 |
| [C₇H₄Cl]⁺ | C₇H₄Cl | 123.0028 |
Note: The table is illustrative and based on general fragmentation principles of related compounds. Actual fragmentation may vary based on instrumental conditions.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, Solid-State NMR for Polymorphs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide foundational information.
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the indole ring and the carboxylic acid proton. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. tandfonline.comyoutube.com The protons on the benzene (B151609) portion of the indole ring will exhibit coupling patterns (doublets, triplets, or doublet of doublets) that can be used to confirm the substitution pattern. youtube.com
¹³C NMR: The carbon spectrum will show characteristic signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will resonate at a significantly downfield position (typically 160-185 ppm). oregonstate.edu The carbons of the indole ring will appear in the aromatic region, and their specific chemical shifts are influenced by the chloro and carboxylic acid substituents. acs.orgrsc.org
2D-NMR Techniques: To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
Solid-State NMR (ssNMR) for Polymorphs: In the solid state, molecules can exist in different crystalline forms known as polymorphs. These polymorphs can have different physical properties. Solid-state NMR is a powerful, non-destructive technique for characterizing these different forms. nih.govbruker.comirispublishers.comdur.ac.uk Differences in the crystal packing and molecular conformation between polymorphs lead to distinct chemical shifts in the ssNMR spectra. irispublishers.comnih.gov This allows for the identification and quantification of different polymorphic forms in a sample. bruker.com The broadening of resonances of carbon atoms adjacent to quadrupolar nuclei, like ³⁵Cl, can also be valuable in assigning the solid-state NMR spectra. dur.ac.uk
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~110 |
| C3a | ~128 |
| C4 | ~122 |
| C5 | ~120 |
| C6 | ~130 |
| C7 | ~115 |
| C7a | ~135 |
| COOH | ~170 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions, such as hydrogen bonding and crystal packing. For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure, including the planarity of the indole ring and the conformation of the carboxylic acid group. The resulting crystal structure would also reveal how the molecules pack in the solid state, which is governed by intermolecular forces like hydrogen bonds involving the carboxylic acid and the indole N-H group, as well as potential halogen bonding involving the chlorine atom.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The N-H stretch of the indole ring is expected around 3400-3300 cm⁻¹. tandfonline.com The C=O stretch of the carboxylic acid is a strong, sharp band typically found between 1710 and 1680 cm⁻¹. oregonstate.edulibretexts.org The C-Cl stretch will appear in the fingerprint region, generally between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. The C=C stretching vibrations of the aromatic ring often produce strong Raman signals. The symmetric stretching of the carboxylate group can also be observed. For the parent compound, indole-6-carboxylic acid, FT-Raman data is available and can serve as a reference. nih.gov Raman spectroscopy can be particularly useful for studying polymorphism, as different crystal forms can exhibit distinct Raman spectra due to differences in their vibrational modes. ias.ac.in
Table 3: Key FT-IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |
| Indole N-H | Stretch | 3400-3300 |
| Carboxylic Acid C=O | Stretch | 1710-1680 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-Cl | Stretch | 800-600 |
Advanced Chromatographic Techniques (e.g., Chiral HPLC for derivatives, Preparative HPLC for purification) for Research Sample Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing the purity of indole carboxylic acids. mdpi.comoup.comoup.comresearchgate.net A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. mdpi.comcetjournal.itsielc.com Detection is commonly performed using a UV detector, often at a wavelength of around 280 nm where the indole chromophore absorbs strongly. mdpi.comoup.com
Preparative HPLC: For obtaining highly pure samples of this compound for research purposes, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates to isolate the target compound from reaction byproducts and other impurities. nih.gov The same principles of reversed-phase chromatography apply, and the collected fractions containing the pure compound are then evaporated to yield the solid material.
Chiral HPLC for Derivatives: If this compound is used to synthesize chiral derivatives, chiral HPLC is necessary to separate the resulting enantiomers. Polysaccharide-based chiral stationary phases are commonly used for the separation of chiral carboxylic acid derivatives. researchgate.nethplc.eu The choice of mobile phase, often a polar organic solvent, can significantly influence the separation and even the elution order of the enantiomers. researchgate.net This technique is crucial for determining the enantiomeric excess (e.e.) of a chiral synthesis.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 Chloro 1h Indole 6 Carboxylic Acid Derivatives in Research
Systematic Derivatization and SAR Exploration Strategies
Systematic derivatization is the cornerstone of SAR exploration, involving the methodical synthesis of analogs to probe the role of different parts of the molecule. For derivatives of the 3-chloro-1H-indole-6-carboxylic acid core, this involves modifying the indole (B1671886) ring, the carboxylic acid group, and the substituent at the 3-position to map the chemical space and identify key features for biological activity.
Positional scanning involves altering the location and nature of substituents on the indole scaffold to determine their impact on activity. Research on various indole-based compounds has demonstrated that even minor positional changes can lead to significant shifts in biological effect.
For instance, studies on indole-2-carboxamides revealed that the placement of halogen atoms significantly influences potency. The presence of a chloro or fluoro group at the C5 position was found to enhance allosteric modulating activity at the CB1 receptor. nih.gov Similarly, the introduction of small alkyl groups at the C3 position was favorable for activity. nih.gov In another series of indole-propanoic acid derivatives developed as GPR40 agonists, the position of a bromine substituent on an attached aryl ring was critical. nih.gov The ortho-bromophenyl derivative exhibited the highest agonistic activity (EC₅₀ = 9.4 nM), whereas the meta-bromophenyl analog was approximately 200 times less active, highlighting a dramatic positional effect. nih.gov This suggests that substituents in the ortho position may not only act as steric blockers to enforce a specific conformation but could also engage in direct interactions with the target receptor. nih.gov
Table 1: Effect of Substituent Position on Biological Activity of Indole Derivatives
| Indole Scaffold | Substituent & Position | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Indole-propanoic acid | ortho-Bromo on phenyl ring | GPR40 | High agonistic activity (EC₅₀ = 9.4 nM) | nih.gov |
| Indole-propanoic acid | meta-Bromo on phenyl ring | GPR40 | ~200-fold lower activity than ortho isomer | nih.gov |
| 1H-Indole-2-carboxamide | Chloro at C5 | CB1 Receptor | Enhanced modulatory potency | nih.gov |
| Bis-indole | 5-6' Linkage (vs. 6-6') | HIV-1 gp41 | Reduced binding affinity and antiviral activity | nih.gov |
Bioisosteric replacement is a widely used strategy in drug design to improve the physicochemical or pharmacokinetic properties of a lead compound while retaining its biological activity. researchgate.net The carboxylic acid group at the C6 position of the title compound is a primary target for such modifications, as it is often associated with poor membrane permeability and rapid metabolism. drughunter.comresearchgate.net
Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various oxadiazoles. cambridgemedchemconsulting.comopenaccessjournals.com A 1H-tetrazole ring, for example, has a pKa (~4.5) similar to that of a carboxylic acid, allowing it to maintain crucial acidic interactions with a biological target. cambridgemedchemconsulting.com However, its larger size may require adjustments in the active site to be accommodated. cambridgemedchemconsulting.com In the development of indole-6-carboxylic acid derivatives as antiproliferative agents, the carboxylic acid was converted into oxadiazole derivatives, which were effective in targeting VEGFR-2. researchgate.netnih.gov This modification demonstrates a successful application of bioisosterism to create derivatives with a distinct biological target profile. Other replacements, such as hydroxamic acids, have also been explored to enhance cell permeability relative to the parent carboxylic acid. researchgate.net
Table 2: Comparison of Carboxylic Acid and Common Bioisosteres
| Functional Group | Typical pKa Range | Key Characteristics | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 4-5 | Classical hydrogen bond donor/acceptor; often negatively charged at physiological pH. | drughunter.com |
| 1H-Tetrazole | ~4.5-4.9 | Acidity similar to carboxylic acid; larger and more lipophilic but can have high desolvation energy. | drughunter.com |
| Sulfonamide (-SO₂NHR) | ~9-10 | Weaker acid; can increase lipophilicity and metabolic stability. | drughunter.com |
| 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles | Can improve oral absorption by reducing acidity. | drughunter.com |
Elucidation of Molecular Recognition Principles and Binding Hypotheses through Structural Modifications
The systematic modifications described above provide crucial data for developing hypotheses about how these molecules bind to their targets. By correlating structural changes with gains or losses in activity, researchers can infer the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern molecular recognition.
For example, in a series of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, the indole nucleus and the C2-carboxylic acid were hypothesized to be essential for chelating two magnesium ions (Mg²⁺) within the enzyme's active site. nih.gov Structural modifications that introduced a halogenated benzene (B151609) ring at the C6 position were found to enhance inhibitory activity, leading to the hypothesis that this group engages in a favorable π-π stacking interaction with a nucleobase of the viral DNA. nih.gov
Similarly, molecular docking studies of indole-based sulfonamides as cholinesterase inhibitors suggested that the indole fragment interacts with a key tryptophan residue (Trp82) in the active site, while other parts of the molecule form hydrogen bonds. nih.gov For indole-6-carboxylic acid derivatives targeting receptor tyrosine kinases, two distinct series were developed: hydrazone derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2. nih.gov This bifurcation in activity based on the linker suggests different binding modes and recognition principles for each kinase, despite originating from the same indole core.
Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches
To refine SAR data and make quantitative predictions, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com
For indole derivatives, 3D-QSAR models have been developed to complement pharmacophore hypotheses. mdpi.com These models identify the physicochemical features that are positively or negatively correlated with activity. For instance, a 3D-QSAR study on indole and isatin (B1672199) derivatives found that hydrophobic substituents at positions 5 and 6 of the indole core were detrimental to activity, while hydrogen bond donors in the same region were beneficial. mdpi.com Such models generate contour maps that visualize favorable and unfavorable regions around the molecular scaffold, guiding the design of new, more potent analogs. mdpi.com
A typical QSAR model is expressed as an equation, such as the one developed for a set of indole derivatives with anticancer activity: Log IC₅₀ = 65.596 (qC2) + 366.764 (qC6) – 92.742 (qC11) + 503.297 (HOMO) – 492.550 (LUMO) – 76.966 jmolekul.com
In this equation, qC2, qC6, and qC11 represent the electronic charges on specific carbon atoms, while HOMO and LUMO refer to the energies of the highest occupied and lowest unoccupied molecular orbitals. jmolekul.com This model suggests that activity can be increased by placing electron-withdrawing groups at C2 and C6 and an electron-donating group at C11. jmolekul.com The statistical robustness of a QSAR model is critical and is evaluated using parameters like the cross-validated correlation coefficient (q²) and the external validation coefficient (r²_ext). mdpi.com
Table 3: Example Statistical Parameters for a 3D-QSAR Model of Indole Derivatives
| Parameter | Description | Typical Value for a Predictive Model | Reference |
|---|---|---|---|
| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 | mdpi.com |
| r²_ext | Correlation coefficient for the external test set (external predictivity) | > 0.6 | mdpi.com |
| PLS Factors | Number of partial least squares components used in the model | Varies (e.g., 4) | mdpi.com |
Correlation of Structural Features with Theoretical Interaction Profiles and Reaction Outcomes
The ultimate goal of SAR studies is to create a unified model that correlates specific structural features with both theoretical binding interactions and experimentally observed activity. This integrated approach provides a powerful predictive tool for drug design.
The development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors serves as an excellent case study. nih.govmdpi.com
Structural Feature: Introduction of a carboxyl group at the C2 position of the indole ring. nih.gov
Theoretical Interaction Profile: Molecular docking predicted that the carboxyl group, along with the indole nitrogen, would form a bis-bidentate chelation complex with two Mg²⁺ ions in the enzyme's active site. nih.gov
Reaction Outcome: The initial indole-2-carboxylic acid compound demonstrated inhibitory activity against the integrase enzyme. nih.gov
Further derivatization provided a stronger correlation:
Structural Feature: Addition of a halogenated benzene ring at the C6 position. nih.gov
Theoretical Interaction Profile: Docking studies showed this new ring could effectively bind with a cytosine base (dC20) of the viral DNA through a π–π stacking interaction. nih.gov
Reaction Outcome: The resulting derivative, compound 17a , showed markedly improved inhibition of the integrase, with an IC₅₀ value of 3.11 μM. nih.gov
This demonstrates a clear and successful correlation: a specific structural modification (adding the C6-aryl group) led to a new, predicted molecular interaction (π-stacking), which was validated by a significant improvement in the measured biological activity. This iterative cycle of design, synthesis, testing, and computational analysis is fundamental to advancing lead compounds like those derived from the this compound core.
Future Research Directions and Emerging Opportunities for 3 Chloro 1h Indole 6 Carboxylic Acid Chemistry
Integration with Automated Synthesis and Robotics in Chemical Research
The evolution of chemical synthesis is rapidly moving towards automation and robotics to accelerate the discovery and optimization of new molecules. rsc.orgnih.gov Platforms integrating robotic liquid handling, automated sample storage, and real-time analysis enable high-throughput experimentation, which can dramatically shorten the iterative cycle of designing, synthesizing, and testing new compounds. youtube.comyoutube.com
Technologies such as Acoustic Droplet Ejection (ADE) allow for the precise handling of nanoliter-scale reactions, making it possible to screen vast libraries of reactants and conditions with minimal waste. rsc.orgnih.govnih.gov For a molecule like 3-Chloro-1H-indole-6-carboxylic acid, these automated systems could be employed to rapidly generate extensive libraries of derivatives. For instance, the carboxylic acid group can be reacted with a large set of amines to form amides, while the chlorine at the C3 position can be targeted in various cross-coupling reactions. An automated platform could execute and analyze hundreds or thousands of these reactions in parallel, a task that would take human chemists months or years to complete manually. youtube.comyoutube.com
Table 1: Technologies in Automated Synthesis Applicable to Indole (B1671886) Derivatives
| Technology | Description | Potential Application for this compound | Key Advantages |
|---|---|---|---|
| Acoustic Droplet Ejection (ADE) | Uses sound waves to transfer nanoliter volumes of reagents with high precision and without cross-contamination. nih.govnih.gov | Rapidly screen a large matrix of coupling partners (e.g., amines, boronic acids) to functionalize the carboxylic acid and chloro-substituent. | Miniaturization, speed, reduced reagent consumption and waste. rsc.orgnih.gov |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion. | Optimize reaction conditions (temperature, pressure, catalyst loading) for the functionalization of the indole core with high reproducibility and safety. | Enhanced safety, scalability, precise control over reaction parameters, integration with in-line analysis. |
| Robotic Platforms (e.g., Hamilton VANTAGE) | Integrated systems that automate liquid handling, sample preparation, reaction execution, and purification. youtube.com | Fully automate multi-step synthetic sequences starting from this compound to produce a library of final compounds for biological screening. | High throughput, 24/7 operation, reduced manual error, seamless data management. youtube.comyoutube.com |
| AI-Driven Autonomous Labs | AI algorithms analyze real-time experimental data to design and execute the next set of experiments autonomously. youtube.com | Intelligently explore the chemical space around the indole scaffold to rapidly identify derivatives with optimal properties (e.g., target binding affinity). | Accelerated discovery, unbiased exploration of reaction space, discovery of non-intuitive structure-activity relationships. youtube.com |
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern organic synthesis is increasingly focused on developing greener and more efficient methodologies, with photocatalysis and electrocatalysis emerging as powerful alternatives to traditional methods. mdpi.com These techniques often operate under mild, ambient conditions and can enable unique chemical transformations that are difficult to achieve with conventional thermal reactions. mdpi.comacs.org
Photocatalysis , which uses visible light to drive chemical reactions, has been successfully applied to the functionalization of indoles. acs.orgacs.org For example, photocatalytic methods have been developed for the aerobic oxygenation of indoles to produce valuable isatins or formylformanilides. acs.org Such strategies could potentially be applied to this compound to access novel oxidized derivatives. Furthermore, photocatalysis can facilitate radical reactions and cross-couplings, offering new pathways to functionalize the indole core, potentially at positions that are otherwise difficult to access. acs.org
Electrocatalysis uses electrical current to drive redox reactions, providing a reagent-free method for oxidation and reduction. acs.orgrsc.org This approach is particularly relevant for halogenated compounds. Electrochemical methods have been developed for the chlorination of arenes and the dichlorination of alkenes using simple chloride salts as the chlorine source, avoiding hazardous reagents like chlorine gas. mdpi.comacs.org The chlorine atom on this compound could be a target for electrocatalytic reduction or could influence the regioselectivity of other electrochemical transformations on the indole ring. The development of electrocatalytic methods for C-H functionalization or coupling reactions represents a promising frontier for modifying this scaffold sustainably. researchgate.net
Development of Advanced Spectroscopic Probes and Sensing Materials
Indole derivatives are well-known for their desirable photophysical properties, including strong fluorescence, which makes them excellent candidates for the development of chemical sensors and spectroscopic probes. rsc.orgresearchgate.net By strategically modifying the indole scaffold, researchers can create molecules that exhibit a change in their fluorescence or color upon binding to a specific analyte, such as a metal ion, anion, or biologically relevant molecule. researchgate.netrsc.org
The this compound scaffold is an attractive starting point for designing new sensors.
The carboxylic acid group can act as a binding site for cations or be modified with other recognition motifs. rsc.org
The indole N-H group can serve as a hydrogen bond donor for anion recognition. spectroscopyonline.com
The chlorine atom at the C3 position electronically modifies the indole ring, which can tune the probe's photophysical properties and influence its selectivity.
For example, indole-based fluorescent sensors have been successfully developed for the detection of various metal ions, including Hg²⁺, Zn²⁺, Cu²⁺, and Al³⁺. rsc.orgnih.gov Other designs have targeted anions like fluoride (B91410) (F⁻) or have been used to detect volatile molecules like indole itself using graphene-based field-effect transistors. spectroscopyonline.comnih.gov By functionalizing the carboxylic acid group of this compound with specific chelating agents or recognition units, novel and highly selective probes could be created for environmental monitoring, food safety, or biomedical imaging. spectroscopyonline.comresearchgate.net
Table 2: Examples of Indole-Based Sensors and Probes
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Fluorescent Chemosensor | Hg²⁺ | Complexation leading to fluorescence change. nih.gov | 6.8 - 7.4 μM nih.gov |
| Multi-ion Sensor | Zn²⁺, Cu²⁺, Al³⁺ | Turn-on fluorescence and UV-Vis spectral response upon ion coordination. rsc.org | Not specified. |
| Fluorescent "Turn-On" Probe | F⁻ (Fluoride ion) | Hydrogen bonding with the indole N-H group induces fluorescence enhancement. spectroscopyonline.com | 3.2 nM spectroscopyonline.com |
| Graphene Field-Effect Transistor (G-FET) | Volatile Indole | π-π stacking interaction between indole and graphene alters electrical conductance. nih.gov | 10 ppb nih.gov |
Applications in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can guide molecules to spontaneously organize into larger, well-defined structures, a process known as self-assembly. spectroscopyonline.com
This compound is an ideal candidate for research in this field. It contains multiple functional groups capable of participating in directed, non-covalent interactions:
Carboxylic Acid: This group is a classic motif for forming robust hydrogen-bonded dimers or extended chains.
Indole N-H: This group is an excellent hydrogen bond donor.
Aromatic System: The flat, electron-rich indole ring is prone to π-π stacking interactions.
The combination of these features could allow this compound and its derivatives to self-assemble into a variety of ordered architectures, such as gels, liquid crystals, or porous organic frameworks. By modifying the molecule—for instance, by converting the carboxylic acid to a long-chain amide or ester—researchers could systematically tune the intermolecular forces to control the resulting supramolecular structure and its properties. This opens up opportunities in materials science for creating "smart" materials whose properties respond to external stimuli like light, pH, or the presence of a specific guest molecule.
Design of Next-Generation Chemical Tools and Reagents
The indole ring is often referred to as a "privileged scaffold" in medicinal chemistry because its structure is frequently found in biologically active natural products and successful synthetic drugs. nih.govnih.govmdpi.com This makes indole derivatives, including this compound, highly valuable starting points for the design of next-generation chemical tools and reagents.
The functional groups on this compound provide two distinct points for diversification. The carboxylic acid can be readily converted into amides, esters, or other functional groups via well-established chemical reactions. sigmaaldrich.com The chlorine atom at the C3 position, a site often crucial for biological activity, can be replaced or modified through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of substituents. researchgate.net
This synthetic versatility allows for the creation of large and diverse libraries of molecules based on the this compound core. These libraries can be screened to identify:
Potent and Selective Drug Candidates: Targeting a wide range of diseases, from cancer to neurological disorders. mdpi.comresearchgate.net
Chemical Probes: To study biological processes by selectively interacting with a specific protein or pathway. nih.gov
Novel Reagents: For use in organic synthesis, potentially with unique reactivity or catalytic properties.
The strategic functionalization of this scaffold, guided by computational modeling and high-throughput screening, represents a significant opportunity to develop innovative chemical entities with tailored functions for a broad spectrum of applications. nih.govnih.gov
Q & A
Q. Key Considerations :
Q. Table 1: Synthetic Routes Comparison
| Method | Reagents/Conditions | Key Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | NaOH (aq.), reflux, 6 hrs | 6-Chloro-1H-indole-3-COOH (isomer) | |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 hrs | 6-Substituted indole derivatives |
Basic: What spectroscopic and analytical methods validate the structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions. For example, the carboxylic proton (δ ~12-13 ppm) and chloro-substituted aromatic protons (δ ~7.5 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 196.02 for C₉H₅ClNO₂).
Advanced Tip : Combine X-ray crystallography (SHELX programs ) with NMR for unambiguous structural confirmation.
Advanced: How to resolve contradictions in reported crystallographic data for chloro-indole derivatives?
Methodological Answer:
- Data Validation : Use SHELXL for refinement, ensuring R-factors <5%. For disordered structures, apply TWIN/BASF commands in SHELX .
- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level).
- Case Study : Discrepancies in dihedral angles of chloro-substituted indoles often arise from solvent effects—re-crystallize in multiple solvents (e.g., DMSO vs. EtOH) .
Advanced: What strategies optimize bioactivity through structural modifications of this compound?
Methodological Answer:
- Core Modifications :
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or sulfonamides to enhance membrane permeability .
- Halogen Substitution : Introduce -F or -Br at position 5 to modulate electronic effects and receptor binding .
- SAR Studies : Test derivatives (e.g., methyl esters, amides) in enzyme inhibition assays (IC₅₀ profiling) .
Q. Table 2: Bioactivity of Derivatives
| Derivative | Modification | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 6-Chloro-5-fluoro-indole | Fluorine at C5 | Mcl-1 inhibition: 12.3 | |
| Ethyl ester prodrug | Esterification | Improved solubility |
Advanced: How to address solubility challenges in biological assays for this compound?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Salt Formation : Prepare sodium/potassium salts via neutralization with NaOH/KOH .
- Pro-drug Approach : Synthesize methyl esters or PEGylated derivatives for in vivo studies .
Advanced: What computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometries at B3LYP/6-311++G** to study electrophilic substitution sites.
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory studies) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions .
Advanced: How to troubleshoot conflicting HPLC purity results across labs?
Methodological Answer:
- Column Variability : Standardize C18 columns (5 µm, 150 mm length) and mobile phase pH (2.8–3.2) .
- Detector Calibration : Use certified reference standards (e.g., USP-grade indole derivatives) for retention time alignment.
- Degradation Analysis : Perform forced degradation studies (heat, light, pH extremes) to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
